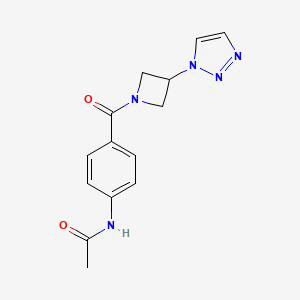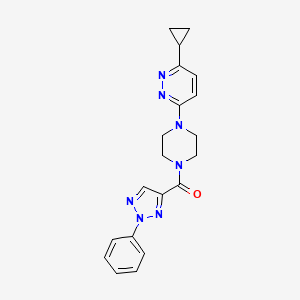![molecular formula C25H23N3O4S2 B2446841 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-14-5](/img/structure/B2446841.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a synthetically derived compound that serves multiple roles in scientific research due to its complex structure and diverse reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically begins with the formation of the 3,4-dihydroquinoline ring system. This is achieved via the Povarov reaction, where an aniline derivative, an aldehyde, and an alkene are subjected to acidic conditions to form the dihydroquinoline framework. The next step involves the introduction of a sulfonyl group, often through a sulfonyl chloride reagent in the presence of a base such as pyridine. The final step involves a condensation reaction with 4-methoxy-7-methylbenzo[d]thiazole-2-amine under dehydrating conditions to yield the final benzamide structure.
Industrial Production Methods
For industrial-scale production, the process can be scaled up using flow chemistry techniques to enhance the yield and purity of the final product. Continuous flow reactors provide better control over reaction conditions and improve safety, particularly for reactions involving hazardous intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Hydrogenation of the benzamide to amine.
Substitution: Electrophilic aromatic substitution on the benzene ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, palladium on carbon.
Substitution Conditions: Sulfuric acid for nitration, aluminum chloride for Friedel-Crafts acylation.
Major Products
Oxidation Products: Quinoline sulfonyl compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzamides.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the preparation of complex molecular architectures. Its ability to undergo multiple types of reactions makes it valuable for method development studies.
Biology
In biological research, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has been investigated for its potential as a pharmacophore in drug design, particularly for targeting enzyme active sites.
Medicine
This compound shows promise in medicinal chemistry, particularly as an inhibitor for specific enzymes implicated in diseases such as cancer and bacterial infections. Its sulfonamide group is well-known for its antimicrobial properties.
Industry
In the materials science sector, the compound is explored for its potential use in the design of new polymers and as a ligand in metal-organic frameworks for catalysis.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide exerts its effects primarily involves inhibition of enzyme activity by binding to the active site. This binding often disrupts the enzyme's function, leading to the inhibition of critical biochemical pathways in disease-causing organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-chloro-7-methylbenzo[d]thiazol-2-yl)benzamide
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-hydroxy-7-methylbenzo[d]thiazol-2-yl)benzamide
Uniqueness
Compared to its analogs, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to the methoxy group at the 4-position of the benzothiazole ring, which can influence its electronic properties and enhance its binding affinity to target molecules. This makes it a more potent candidate for various applications in research and industry.
That's the lowdown on this compound. Anything in particular you want to dive deeper into?
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-16-9-14-21(32-2)22-23(16)33-25(26-22)27-24(29)18-10-12-19(13-11-18)34(30,31)28-15-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIACNKPRERWYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2446760.png)

![3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2446764.png)
![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)

![2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE](/img/structure/B2446768.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide](/img/structure/B2446773.png)
![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)


![Methyl 4-(1,3-dimethyl-2,4-dioxo-6-(o-tolylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B2446781.png)
